Home > Products > Screening Compounds P145812 > N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide - 865286-77-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Catalog Number: EVT-2906171
CAS Number: 865286-77-7
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AZD1979

    Compound Description: AZD1979 (chemical name: (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone) is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It was developed as a potential therapeutic for CNS indications, exhibiting favorable properties like permeability and low efflux. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

    Compound Description: This compound, along with N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, are heterocyclic 1,3,4-oxadiazole derivatives with varying substituents. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide

    Compound Description: This compound, synthesized alongside several naphtho-furan derivatives, has shown promising antimicrobial activity. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

    Compound Description: This copper(II) complex incorporates the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety as a ligand. [] The structure was characterized by single-crystal X-ray diffraction. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

    Compound Description: This compound showed promising antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. [] It inhibited cell growth by 34.14% at a 10 µM concentration. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

    Compound Description: This compound exhibited antiproliferative activity against the HOP-92 non-small cell lung cancer cell line with 35.29% growth inhibition at 10 µM. [] Additionally, it showed potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

    Compound Description: This compound demonstrated antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. [] It inhibited cell growth by 31.59% at a 10 µM concentration. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

    Compound Description: This compound displayed the most potent antibacterial activity amongst its series, with a minimum inhibitory concentration (MIC) of 4-8 µg/mL. []

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides (4a-d)

    Compound Description: This series of compounds was synthesized as part of a study focusing on synthesizing novel sulfonamide derivatives. []

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

    Compound Description: This series of compounds was synthesized via acid-catalyzed cyclization of corresponding acrylohydrazides. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

    Compound Description: This series of compounds exhibited good to excellent alkaline phosphatase inhibitory activity. [] The most potent compound (6i) had an IC50 value of 0.420 µM. []

    Compound Description: This series of compounds was synthesized and tested for in vitro anticancer activity against cervical, liver, and breast cancer cell lines. [] The most potent compound exhibited an IC50 value of 2.46 μg/mL against liver cancer. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

    Compound Description: This compound features a thiadiazole ring system, with a 4-methoxyphenyl substituent. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

    Compound Description: This compound's crystal structure, with a monoclinic P21/c space group, was analyzed. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

    Compound Description: This series of pyridine derivatives was synthesized and evaluated for antibacterial and antifungal activities. [] Some compounds showed good antifungal activity compared to ketoconazole. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound, a hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, was synthesized using a cost-effective approach. [] Its anticancer activity was evaluated using the NCI DTP protocol. []

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

    Compound Description: This compound was synthesized through a three-step procedure starting with 2-methoxybenzohydrazide. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

    Compound Description: This compound's synthesis was achieved using a CoII-catalyzed method, and its crystal structure, characterized by a symmetric N⋯H+⋯N unit, was determined. []

r‐1,c‐2,t‐3,t‐4‐1,3‐Bis(4‐methoxy­phenyl)‐2,4‐bis(5‐phenyl‐1,3,4‐oxa­diazol‐2‐yl)­cyclo­butane 1,4‐dioxane solvate

    Compound Description: This compound is a 1:1 inclusion complex with 1,4-dioxane and is a photodimer of a diphenyloxazolylcyclobutane derivative. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol-2-yl)­cyclo­butane

    Compound Description: This compound, a syn-head-to-head photodimer of a diphenyloxazolylcyclobutane derivative, does not exhibit molecular mirror symmetry in its crystal structure. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

    Compound Description: This series of compounds was explored for their antimicrobial and hemolytic activities. [] Notably, compound 6f displayed potent antimicrobial activity with minimal toxicity. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

    Compound Description: This series of compounds was investigated for their antimicrobial and antioxidant activities. [] Compound 5f displayed notable antimicrobial activity, while compound 3a showed promising radical scavenging activity. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

    Compound Description: The crystal structure of this thiadiazole-containing compound was determined. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: The crystal structure of this compound, which crystallizes in the monoclinic space group P21, was determined. []

    Compound Description: Pt1 is a platinum(II) cyclometalated complex incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as the electron-transporting ancillary ligand. It exhibits a photoluminescence quantum efficiency of 20% in CH2Cl2 solution and was successfully used in the fabrication of efficient OLED devices. []

    Compound Description: Pt2 is another platinum(II) cyclometalated complex, structurally similar to Pt1 but with a 2-(4-trifluoromethyl)phenylpyridine main ligand. [] It exhibits a higher photoluminescence quantum efficiency (31%) compared to Pt1 and was also successfully incorporated into OLED devices. []

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated a favorable pharmacokinetic profile and efficacy in in vivo rheumatoid arthritis models, leading to its selection as a clinical candidate. []

    Compound Description: This compound is part of a novel series synthesized from oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide and screened for antibacterial activity. [] Some compounds in the series exhibited promising antibacterial properties. []

    Compound Description: This compound belongs to a series of benzoxazole derivatives incorporating a 1,3,4-oxadiazole ring. [] Compounds in this series were evaluated for antimicrobial, antioxidant, and antitubercular activities. []

1-(3-chloropyridin-2-yl)-5-Nsubstituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives

    Compound Description: This series of compounds was designed as potential anti-tobacco mosaic virus (TMV) agents. [] Notably, compounds T2, T11, and T13 exhibited potent curative activity against TMV. []

    Compound Description: This series of compounds was synthesized and evaluated for antiproliferative and antioxidant activities. [] Compound 6e showed significant antiproliferative activity against various cancer cell lines, while compounds 6e and 6c demonstrated promising antioxidant properties. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

    Compound Description: This series of bi-heterocyclic propanamides exhibited potent urease inhibitory activity while displaying low cytotoxicity. [] The compounds were designed by linking 1,3,4-oxadiazole and thiazole moieties. []

    Compound Description: This series of coumarinyl oxadiazoles was synthesized and evaluated for anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure models. [] Notably, compound IVb displayed potent anticonvulsant activity in both models. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

    Compound Description: This compound is an energetic material precursor whose crystal structure, belonging to the orthorhombic space group Pnma, was determined. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives 9(a-n)

    Compound Description: This series of indolizine derivatives was synthesized and evaluated for anticancer and antimicrobial activities. [] Compounds 9j and 9n showed potent cytotoxic activity against the MCF-7 breast cancer cell line. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: The crystal structure of this compound was determined, revealing various structural features, including dihedral angles and hydrogen bonding interactions. []

    Compound Description: This compound was synthesized via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: The crystal structure of this compound, which contains both oxadiazole and isoxazole rings, was determined. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

    Compound Description: The crystal structure of this compound was analyzed to determine its structural features, including dihedral angles and planarity. []

    Compound Description: The crystal structure of this compound was analyzed, revealing details about its conformation and intermolecular interactions. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)

    Compound Description: This 1,3,4-oxadiazol derivative was synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. The crystal structure reveals a nearly planar molecule stabilized by intramolecular hydrogen bonds. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III)

    Compound Description: This 1,2,4-triazole derivative was synthesized alongside the aforementioned oxadiazole derivative. Its crystal structure shows a non-planar conformation. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles (III-VII)

    Compound Description: This series of compounds was synthesized and evaluated for their potential as pesticides. []

Properties

CAS Number

865286-77-7

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22)

InChI Key

OTDSVXKRAHYORJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.